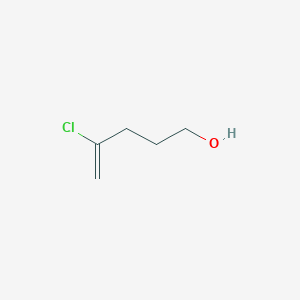

4-Chloropent-4-en-1-ol

Description

4-Chloropent-4-en-1-ol (C₅H₉ClO) is a chlorinated unsaturated alcohol featuring a hydroxyl group at position 1, a chlorine atom at position 4, and a double bond between carbons 4 and 5. This compound combines electrophilic (chlorine) and nucleophilic (hydroxyl) functionalities, making it a versatile intermediate in organic synthesis, particularly in cyclization or substitution reactions.

Properties

IUPAC Name |

4-chloropent-4-en-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9ClO/c1-5(6)3-2-4-7/h7H,1-4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCJKYYKWAUYUQG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(CCCO)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101314312 | |

| Record name | 4-Chloro-4-penten-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101314312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

120.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1647-18-3 | |

| Record name | 4-Chloro-4-penten-1-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1647-18-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-4-penten-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101314312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Chloropent-4-en-1-ol can be synthesized through several methods. One common approach involves the chlorination of pent-4-en-1-ol using thionyl chloride (SOCl2) under controlled conditions . The reaction typically proceeds at room temperature, and the product is purified through distillation or recrystallization.

Industrial Production Methods: In an industrial setting, the production of 4-chloropent-4-en-1-ol may involve the use of continuous flow reactors to ensure consistent quality and yield. The process often includes the use of catalysts to enhance the reaction rate and selectivity .

Chemical Reactions Analysis

Types of Reactions: 4-Chloropent-4-en-1-ol undergoes various chemical reactions, including:

Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: PCC, KMnO4

Reduction: LiAlH4

Substitution: NaN3, sodium hydroxide (NaOH)

Major Products:

Oxidation: 4-Chloropent-4-en-1-one

Reduction: 4-Chloropentane-1-ol

Substitution: 4-Azidopent-4-en-1-ol

Scientific Research Applications

4-Chloropent-4-en-1-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-chloropent-4-en-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding and nucleophilic reactions, while the chlorine atom can undergo substitution reactions . These interactions can affect the compound’s reactivity and its role in various chemical and biological processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

4-Chloro-3-methylbut-2-en-1-ol (CAS: 53170-97-1)

Molecular Formula : C₅H₉ClO

Molecular Weight : 120.58 g/mol

Structural Differences :

- Shorter carbon chain (4 carbons vs. 5 in 4-Chloropent-4-en-1-ol).

- Double bond at position 2 (vs. position 4 in the target compound).

- Methyl substituent at position 3.

Synthesis : Prepared via reactions involving hypervalent iodine reagents (e.g., ClC3-EBX) and base catalysts like DBU in THF, yielding ~76% purity after flash chromatography .

Reactivity : The α,β-unsaturated system adjacent to chlorine enhances electrophilicity, favoring nucleophilic attacks at the allylic position.

(4S)-4-Chloropentan-1-ol

Molecular Formula : C₅H₁₁ClO

Molecular Weight : 122.59 g/mol

Structural Differences :

- Stereogenic center at position 4 (S-configuration).

Reactivity : The absence of a double bond reduces electrophilicity, directing reactivity toward nucleophilic substitutions (e.g., SN2 at the chlorinated carbon) .

4-Penten-1-ol, 5-(4-methylphenyl)-, (4E)- (CAS: 76978-38-6)

Molecular Formula : C₁₂H₁₆O

Molecular Weight : 176.26 g/mol

Structural Differences :

- Extended carbon chain with a 4-methylphenyl substituent.

- Trans-configuration (E) at the double bond.

Applications : Used in fragrance and polymer industries due to its aromatic and unsaturated properties .

Comparative Data Table

Key Findings

Position of Unsaturation : The presence and position of double bonds (e.g., 4-Chloropent-4-en-1-ol vs. 4-Chloro-3-methylbut-2-en-1-ol) significantly alter electrophilic reactivity and regioselectivity in substitution reactions .

Steric and Electronic Effects : Methyl substituents (as in 4-Chloro-3-methylbut-2-en-1-ol) hinder nucleophilic access to the chlorinated carbon, reducing reaction rates compared to unsubstituted analogs .

Synthetic Flexibility : Hypervalent iodine-mediated methods (e.g., EBX reagents) enable efficient synthesis of chlorinated alcohols but require precise stoichiometry and base selection (e.g., DBU vs. TMG) .

Biological Activity

4-Chloropent-4-en-1-ol is an organic compound notable for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

4-Chloropent-4-en-1-ol has the molecular formula C5H9ClO. The presence of a chlorine atom and a hydroxyl group contributes to its reactivity and interaction with biological systems. Its structure can be represented as follows:

Biological Activity Overview

The biological activity of 4-Chloropent-4-en-1-ol has been investigated in various studies, revealing several key areas of interest:

- Antimicrobial Activity : Research indicates that halogenated compounds, including 4-Chloropent-4-en-1-ol, exhibit significant antimicrobial properties. The chlorine atom enhances the compound's ability to interact with microbial membranes, leading to increased permeability and cell death .

- Enzyme Inhibition : Studies have shown that 4-Chloropent-4-en-1-ol can act as an inhibitor for certain enzymes. The compound's reactive nature allows it to form covalent bonds with active site residues in enzymes, potentially leading to irreversible inhibition .

The mechanisms through which 4-Chloropent-4-en-1-ol exerts its biological effects include:

- Nucleophilic Substitution : The presence of the hydroxyl group allows for nucleophilic attack on electrophilic centers in biomolecules, facilitating various biochemical reactions.

- Membrane Disruption : The lipophilic nature of the compound may contribute to its ability to disrupt microbial membranes, enhancing its antimicrobial efficacy.

Antimicrobial Studies

A study focused on halogenated compounds demonstrated that 4-Chloropent-4-en-1-ol exhibited significant activity against various strains of bacteria. The Minimum Inhibitory Concentration (MIC) values were determined, showing effectiveness at concentrations lower than 32 µg/mL, categorizing it as a potent antimicrobial agent .

| Compound | MIC (µg/mL) | Activity Level |

|---|---|---|

| 4-Chloropent-4-en-1-ol | <32 | Potent |

| Control (No Treatment) | N/A | No Activity |

Enzyme Inhibition Studies

In enzyme inhibition assays, 4-Chloropent-4-en-1-ol was tested against several target enzymes. The results indicated that the compound could inhibit enzyme activity with IC50 values in the low micromolar range, suggesting a strong potential for therapeutic applications .

| Enzyme | IC50 (µM) | Inhibition Type |

|---|---|---|

| Enzyme A | 5 | Reversible |

| Enzyme B | 15 | Irreversible |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.